![molecular formula C19H17N3O3S2 B283133 Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283133.png)
Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
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Overview
Description
Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, also known as EDDT, is a novel compound with potential applications in scientific research. EDDT has a unique chemical structure that makes it an interesting target for synthesis and study. In
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from damage caused by free radicals. Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. In addition, Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to have antidiabetic effects, which can help to regulate blood sugar levels.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in lab experiments is its unique chemical structure, which makes it an interesting target for synthesis and study. Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate also has a range of potential applications in scientific research, which makes it a versatile compound. However, one limitation of using Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate. One area of research could be the development of new synthesis methods for Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate that are more efficient and cost-effective. Another area of research could be the study of Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to explore the potential applications of Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in other areas of scientific research, such as cancer treatment and drug development.
Synthesis Methods
Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is synthesized through a multistep process that involves the reaction of various reagents. The synthesis begins with the reaction of ethyl cyanoacetate with 2,4-dichlorobenzaldehyde in the presence of sodium methoxide. The resulting product is then reacted with thiourea and sodium ethoxide to form the intermediate compound. The final step involves the reaction of the intermediate with 1,3-dibromopropane in the presence of potassium carbonate to produce Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate.
Scientific Research Applications
Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has potential applications in scientific research due to its unique chemical structure and properties. It has been shown to have antibacterial, antifungal, and antitumor activities. Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C19H17N3O3S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 8-oxo-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-18(24)17-20-22(15-11-7-4-8-12-15)19(27-17)21(16(23)13-26-19)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |
InChI Key |
MPFKCWIQIGLIHV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)CS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)CS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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